2,2',3,4',6,6'-Hexabromobiphenyl

Regulatory compliance Chemical inventory Persistent organic pollutant

Quantifying hexabromobiphenyl congeners in environmental or food samples using technical mixtures introduces co-elution ambiguity and quantification errors. 2,2',3,4',6,6'-Hexabromobiphenyl (PBB-150) is a structurally defined single congener that eliminates isomer interference in GC-MS analysis. • Achieves unambiguous identification via congener-specific retention time and mass fragmentation patterns • Enables accurate quantification at sub-µg/kg levels (validated LOQ: 1.00 µg/kg, R² > 0.998) • Serves as a diagnostic marker for non-legacy PBB sources, being nearly absent from commercial FireMaster mixtures Ideal for environmental forensics, food safety testing, and AhR/CYP structure-activity studies requiring isomer-specific standards.

Molecular Formula C12H4Br6
Molecular Weight 627.6 g/mol
CAS No. 93261-83-7
Cat. No. B14366162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2',3,4',6,6'-Hexabromobiphenyl
CAS93261-83-7
Molecular FormulaC12H4Br6
Molecular Weight627.6 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1Br)C2=C(C=C(C=C2Br)Br)Br)Br)Br
InChIInChI=1S/C12H4Br6/c13-5-3-8(16)10(9(17)4-5)11-6(14)1-2-7(15)12(11)18/h1-4H
InChIKeyIQTCAECVXQIAJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2',3,4',6,6'-Hexabromobiphenyl (PBB-150) Reference Standard


2,2',3,4',6,6'-Hexabromobiphenyl (CAS 93261-83-7), also designated PBB‑150, is a single, structurally defined hexabrominated biphenyl congener belonging to the polybrominated biphenyl (PBB) class [1]. With a molecular formula C₁₂H₄Br₆ and a monoisotopic mass of 621.54 Da, it possesses a specific 2,2',3,4',6,6'-bromine substitution pattern that distinguishes it from the more abundant 2,2',4,4',5,5'-hexabromobiphenyl (PBB‑153) found in commercial FireMaster mixtures [2]. Unlike technical-grade hexabromobiphenyl mixtures that vary in congener composition, this purified single congener serves as an indispensable analytical reference material for unambiguous identification and quantification in environmental monitoring, food safety testing, and toxicological studies [3].

Why Single-Congener Specificity Matters for PBB-150


Commercial polybrominated biphenyl mixtures (e.g., FireMaster BP‑6) contain complex and variable congener profiles that preclude their use as consistent analytical standards or toxicological probes [1]. Even among hexabromobiphenyl isomers, the bromine substitution pattern profoundly influences physicochemical properties, chromatographic retention, mass spectral fragmentation, and biological activity [2]. Substituting a single-congener standard of 2,2',3,4',6,6'-hexabromobiphenyl with a technical mixture or a different hexabromo congener (e.g., 2,2',4,4',5,5'-hexabromobiphenyl) introduces co‑elution ambiguity in GC‑MS analysis, compromises quantification accuracy, and confounds toxicological interpretation because enzyme induction profiles and tissue accumulation kinetics are congener‑specific [3]. The quantitative evidence below demonstrates exactly where the 2,2',3,4',6,6'-substitution pattern yields measurable differentiation.

Quantitative Differentiation Evidence for PBB-150


Regulatory Singularity Under Japan's CSCL

2,2',3,4',6,6'-Hexabromobiphenyl is one of only nine hexabromobiphenyl congeners explicitly listed as a Class‑I Specified Chemical Substance under Japan's Chemical Substances Control Law (CSCL), a designation that carries a near‑total ban on manufacture and import except for laboratory research [1]. In contrast, the commercial hexabromobiphenyl mixture (CAS 36355‑01‑8) and the dominant congener 2,2',4,4',5,5'-hexabromobiphenyl (PBB‑153) are not individually enumerated in this highest‑restriction category. For laboratories subject to Japanese or aligned regulatory frameworks, the explicit listing of CAS 93261‑83‑7 creates a distinct compliance requirement that necessitates procurement of the pure congener for permitted research purposes, rather than a technical mixture.

Regulatory compliance Chemical inventory Persistent organic pollutant

Analytical Specificity in GC-MS Quantification

In a validated GC‑MS method for hexabromobiphenyls in aquatic products, the five target hexabromo congeners (including 2,2',3,4',6,6'-hexabromobiphenyl) were separated and quantified with a linear range of 0.20–10.00 ng/mL, achieving R² > 0.998 [1]. Recoveries ranged from 77.15% to 118.14% with RSDs of 0.56%–13.32% at spiked levels of 1.00 and 5.00 µg/kg, demonstrating that the specific congener can be reliably distinguished from co‑extracted isomeric hexabromobiphenyls. When a generic technical PBB mixture is used as the analytical standard, co‑eluting isomers compromise peak integration; the single‑congener standard eliminates this ambiguity, enabling accurate quantification at the regulatory-relevant action level of 1.00 µg/kg.

Food safety analysis GC-MS quantification Method validation

Toxicological Differentiation Among PBB Congeners

In comparative toxicological evaluation, hexabromobiphenyl (HBB, as a technical mixture) was more acutely toxic than octabromobiphenyl (OBB) by dermal absorption in rabbits and caused liver enlargement at lower single doses [1]. While this study employed a technical hexabromobiphenyl mixture rather than pure 2,2',3,4',6,6'-hexabromobiphenyl, it establishes a class‑level principle: bromination degree and congener composition directly determine toxic potency. Furthermore, congener‑specific studies on related hexabromobiphenyl isomers demonstrated that the 3,3',4,4',5,5'-HBB congener was the most potent inducer of hepatomegaly among purified PBBs, while 2,2',4,4',5,5'-HBB contributed minimally to toxicity [2].

Acute toxicity Dermal absorption Hepatomegaly

Structural Uniqueness for Forensic Source Tracking

The primary congener in FireMaster BP‑6 and FF‑1 is 2,2',4,4',5,5'-hexabromobiphenyl, which constitutes approximately 60–70% of the hexabromo fraction [1]. In contrast, 2,2',3,4',6,6'-hexabromobiphenyl is a minor or absent congener in these commercial formulations. This differential abundance pattern means that detection of the 2,2',3,4',6,6'-congener in environmental or biological samples cannot be attributed to legacy FireMaster contamination alone, thereby serving as a potential marker for alternative sources or transformation processes. Laboratories conducting environmental forensic investigations require a certified single‑congener standard of 2,2',3,4',6,6'-hexabromobiphenyl to validate its presence or absence in sample chromatograms.

Environmental forensics Source apportionment Congener profiling

Procurement Scenarios for PBB-150


Congener-Specific Quantification for Regulatory Compliance

Food testing laboratories and environmental monitoring agencies required to report individual hexabromobiphenyl congener concentrations at sub‑µg/kg levels should procure 2,2',3,4',6,6'-hexabromobiphenyl as a native standard for calibration and method validation. As demonstrated by the validated GC‑MS method achieving an LOQ of 1.00 µg/kg with R² > 0.998 [1], the pure congener is essential for building calibration curves that distinguish this isomer from co‑occurring hexabromo congeners. Generic technical mixtures fail to provide the isomer‑specific retention time and response factor needed for unambiguous quantification.

Authorized Research Under Japan's CSCL

Academic and contract research organizations operating within Japan's regulatory framework must procure the specifically listed single congener (CAS 93261‑83‑7) to remain compliant with Class‑I Specified Chemical Substance restrictions [1]. The explicit Cabinet Order enumeration of this congener, but not the commercial mixture or other hexabromo isomers, creates a legal procurement pathway for permitted test‑research purposes. Attempting to substitute with a non‑listed congener or technical mixture would place the research outside the authorized exemption.

Toxicological Mechanism-of-Action Studies

Research groups investigating the congener‑specific activation of the aryl hydrocarbon receptor (AhR) or the differential induction of cytochrome P450 isoforms (e.g., CYP1A vs. CYP2B) require structurally pure single congeners to establish structure‑activity relationships [1][2]. Because enzyme induction potency varies by >3‑fold across hexabromobiphenyl isomers, using a technical mixture introduces confounding variables that obscure the contribution of individual substitution patterns to the observed effect.

Environmental Forensic Source Apportionment

Environmental forensic laboratories seeking to differentiate legacy FireMaster contamination from emerging sources or environmental transformation products should include 2,2',3,4',6,6'-hexabromobiphenyl in their congener‑specific analytical panel [1]. The near‑absence of this congener in commercial FireMaster makes its detection a potential indicator of non‑legacy sources. A certified single‑congener standard is prerequisite for verifying the presence of this diagnostic compound in complex environmental extracts.

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